molecular formula C8H9Cl2N3O2 B2375919 3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243510-46-3

3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

Cat. No. B2375919
M. Wt: 250.08
InChI Key: MVJXKQMWULDYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is a unique chemical compound with the CAS Number: 2243510-46-3 . It has a molecular weight of 250.08 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6 (8 (12)13)9-3-7 (5)11;;/h2-4H,1H3, (H,12,13);2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 250.08 .

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazopyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
    • Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of Q203, a compound in this class, respectively, after 4 weeks of treatment .
  • Inhibitors of c-MET Kinases

    • Field : Cancer Research
    • Application : Imidazopyridine core may be useful for stopping carcinogenesis .
  • Pantothenate Synthetase Inhibitors
    • Field : Medicinal Chemistry
    • Application : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as Mtb pantothenate synthetase (PS) inhibitors .
    • Results : Derivative 29 was the most active compound against Mtb (MIC 90, 4.53 μM) from the library of synthesized hydrazides and it displayed no cytotoxicity against mouse macrophage cell line (RAW 264.7) .
  • Antituberculosis Agents
    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
    • Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of Q203, a compound in this class, respectively, after 4 weeks of treatment .

Safety And Hazards

This compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6(8(12)13)9-3-7(5)11;;/h2-4H,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJXKQMWULDYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

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